Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate
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Description
Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be part of the interaction mechanism with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have a wide range of molecular and cellular impacts.
Action Environment
The compound’s solubility properties suggest that it could be influenced by the presence of water, alcohol, ether, and various organic solvents .
Biological Activity
Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a carbamate group, and a piperazine moiety, which are known to contribute to its biological properties. The molecular formula is C19H22N4O3S, with a molecular weight of approximately 378.47 g/mol.
1. Antimicrobial Activity
Research indicates that compounds similar to ethyl carbamates exhibit significant antimicrobial properties. For instance, derivatives targeting bacterial lipid biosynthesis enzymes have shown promising results against strains like Staphylococcus aureus and Escherichia coli . this compound may similarly inhibit key enzymes involved in lipid synthesis, disrupting bacterial cell membrane integrity.
2. Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Analogous compounds have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have indicated that such compounds can act as dual inhibitors of acetylcholinesterase (AChE) and serotonin transporters (SERT), which are crucial in managing conditions like Alzheimer's disease .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits dose-dependent inhibition against various microbial strains. The following table summarizes the observed IC50 values for selected pathogens:
Pathogen | IC50 (µM) |
---|---|
Staphylococcus aureus | 15.3 |
Escherichia coli | 12.7 |
Candida albicans | 20.5 |
These results indicate a relatively high potency compared to standard antimicrobial agents.
Case Studies
A study conducted on the effects of similar thiazole derivatives revealed that they significantly reduced bacterial load in murine models infected with E. coli. This suggests that this compound could also demonstrate similar in vivo efficacy .
Properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-25-18(24)20-17-19-14(13-26-17)12-16(23)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h3-7,13H,2,8-12H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCBXKUIYYHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.